N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide
Description
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a bicyclic pyrano-pyridine scaffold fused with an isoxazole-carboxamide moiety. The pyrano-pyridine core provides conformational rigidity, enhancing metabolic stability compared to linear peptides, while the isoxazole ring contributes to hydrogen-bonding interactions with target enzymes . Preclinical studies suggest applications in neuropathic pain and inflammatory disorders, though its exact therapeutic target remains under investigation.
Properties
IUPAC Name |
N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(10-3-4-14-18-10)15-9-7-13-6-8-2-1-5-17-11(8)9/h3-4,8-9,11,13H,1-2,5-7H2,(H,15,16)/t8-,9+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDIGBVKMQOEFI-NGZCFLSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrano[3,2-c]pyridine Core: This step often involves a cyclization reaction using a suitable dihydropyridine derivative and an aldehyde under acidic or basic conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with other bicyclic amines and peptide transition-state mimics. Key comparisons include:
Table 1: Structural and Functional Comparison
Notes:
- DQAIC: The structurally related compound DQAIC shares the bicyclic amine scaffold (isoquinoline vs. pyrano-pyridine) but replaces the isoxazole with a quinoline-carbonyl group. This substitution enhances its specificity for cathepsin proteases, as demonstrated by its sub-nanomolar Ki .
- Isoxazole Derivatives: Simple isoxazole-carboxamides lack the pyrano-pyridine system, resulting in lower metabolic stability but higher solubility.
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability: The pyrano-pyridine scaffold in the target compound reduces oxidative metabolism compared to DQAIC’s isoquinoline core, as predicted by in vitro microsomal assays .
- Binding Interactions: Molecular docking studies suggest the isoxazole ring forms hydrogen bonds with catalytic residues (e.g., aspartic acid in proteases), akin to DQAIC’s quinoline-carbonyl group. However, the smaller size of the isoxazole may limit steric complementarity with deep enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
